molecular formula C11H10N4O B1481451 2-(Azidomethyl)-5-(o-tolyl)oxazole CAS No. 2098112-64-0

2-(Azidomethyl)-5-(o-tolyl)oxazole

Cat. No.: B1481451
CAS No.: 2098112-64-0
M. Wt: 214.22 g/mol
InChI Key: QNHVBFRDEQZMKQ-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(o-tolyl)oxazole is an organic compound that features an azide group attached to a methyl group, which is further connected to an oxazole ring substituted with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(o-tolyl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions. For instance, a halomethyl oxazole derivative can be reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the presence of the azide group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(o-tolyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Sodium azide (NaN₃) is commonly used for introducing the azide group.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Azidomethyl)-5-(o-tolyl)oxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(o-tolyl)oxazole largely depends on the specific reactions it undergoes. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but with a phenyl group instead of an o-tolyl group.

    2-(Azidomethyl)-5-(p-tolyl)oxazole: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    2-(Azidomethyl)-5-(m-tolyl)oxazole: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

2-(Azidomethyl)-5-(o-tolyl)oxazole is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its meta and para counterparts.

Properties

IUPAC Name

2-(azidomethyl)-5-(2-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-4-2-3-5-9(8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHVBFRDEQZMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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